5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde
Description
Properties
IUPAC Name |
5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-8(2-3-8)7-4-6(5-10)9-11-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWCCNHIXMJOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=NO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the methylcyclopropyl group and the aldehyde functionality. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of propargylic ketones with TMSN3 (trimethylsilyl azide) in the presence of a catalyst like TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) can yield 5-substituted isoxazoles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and environmentally friendly catalysts to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine)
Major Products Formed
Oxidation: 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid
Reduction: 5-(1-Methylcyclopropyl)-1,2-oxazole-3-methanol
Substitution: Various substituted oxazoles depending on the electrophile used
Scientific Research Applications
Chemical Synthesis
Intermediate for Complex Molecules
5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds with desired properties.
Medicinal Applications
Pharmacological Research
Research indicates that this compound has potential as a pharmacophore in drug discovery. It is particularly investigated for its anti-inflammatory and anticancer properties. The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors, where the oxazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins.
Case Studies
-
Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure showed promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines . Flow cytometry assays indicated that these compounds could induce apoptosis in a dose-dependent manner. -
Anti-inflammatory Properties
Additional research has focused on the anti-inflammatory potential of this compound. It was found to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, suggesting its utility in treating conditions characterized by chronic inflammation.
Industrial Applications
Specialty Chemicals Production
In industry, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its unique structural features allow for modifications that can enhance material characteristics, making it valuable in developing new polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde are compared below with three analogous compounds from the provided evidence.
5-(1-Methylcyclopropyl)-1,2-oxazole-3-carboxylic Acid (CAS 1511995-75-7)
- Molecular Formula : C₇H₆N₂O₃
- Functional Groups : Oxazole, carboxylic acid, methylcyclopropyl.
- Key Differences: Replaces the aldehyde group with a carboxylic acid, enhancing polarity and acidity (pKa ~2–4). Lower reactivity toward nucleophilic addition compared to the aldehyde derivative.
- Applications : Used in R&D for synthesizing amides, esters, and metal-organic frameworks .
3-Fluoropyridine-2-carbaldehyde
- Molecular Formula: C₆H₄FNO
- Functional Groups : Pyridine, aldehyde, fluorine.
- Key Differences :
- Pyridine ring (six-membered, nitrogen-containing) vs. oxazole, altering aromaticity and basicity.
- Fluorine substituent exerts strong electron-withdrawing effects, activating the aldehyde for electrophilic substitution or cross-coupling reactions.
- Higher thermal stability due to pyridine’s planar structure.
- Applications : Precursor for fluorinated pharmaceuticals or agrochemicals .
Ethyl 4-Formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate (CAS 120285-29-2)
- Molecular Formula : C₁₂H₁₆N₂O₄
- Functional Groups : Pyrazole, aldehyde, ester, oxane (tetrahydropyran).
- Key Differences :
- Pyrazole core (two adjacent nitrogen atoms) enhances hydrogen-bonding capabilities.
- Oxane substituent improves solubility in polar solvents.
- Ester group introduces hydrolytic sensitivity, limiting stability under acidic/basic conditions.
- Applications : Multifunctional building block for prodrugs or bioactive molecules .
Biological Activity
5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Synthesis
This compound belongs to the oxazole family, which is known for various biological activities. The synthesis of this compound typically involves the formation of the oxazole ring through cyclization reactions, often utilizing starting materials that contain carbonyl groups and nitrogen sources.
Biological Activity
The biological activity of this compound has been explored in various studies:
1. Anticancer Activity
Research indicates that compounds containing oxazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazole have shown to induce apoptosis in human breast adenocarcinoma cells (MCF-7) and melanoma cells (MEL-8) . The mechanism often involves the activation of apoptotic pathways, including the upregulation of p53 and caspase-3 cleavage .
2. Neuroprotective Properties
Oxazole derivatives have also been studied for their neuroprotective properties. Compounds similar to this compound have demonstrated potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .
3. Inhibition of Enzymes
The compound may exhibit inhibitory activity against various enzymes linked to disease processes. For example, oxazole derivatives have been reported to inhibit histone deacetylases (HDACs), which play a role in cancer progression and neurodegeneration .
Case Studies
Several case studies highlight the effectiveness of oxazole derivatives:
- Study on Cancer Cell Lines : A study investigated the effects of various oxazole derivatives on human cancer cell lines such as MCF-7 and U-937. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting a promising avenue for drug development .
- Neuroprotection Assays : In vitro assays demonstrated that specific oxazole compounds could significantly reduce cell death in models of oxidative stress, indicating their potential as neuroprotective agents .
Data Tables
| Compound | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| 5a | 10.38 | MCF-7 | Anticancer |
| 5b | 12.50 | MEL-8 | Anticancer |
| 5c | 8.20 | U-937 | Anticancer |
| 5d | 15.00 | Neuroblastoma | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
